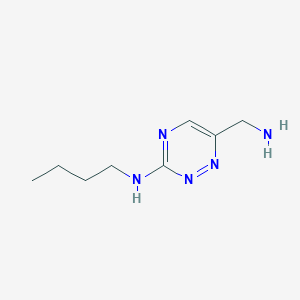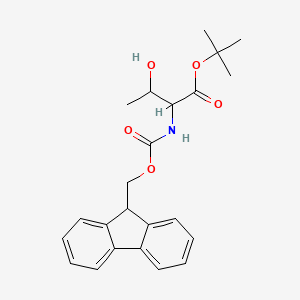![molecular formula C9H10ClN3 B12831503 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with the following chemical structure:
Structure:
It is also known by its IUPAC name : It is also known by its IUPAC name: 3-chloro-7H-pyrrolo[2,3-c]pyridazine . The molecular formula is C₆H₄ClN₃ , and its molecular weight is approximately 153.57 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic routes for 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involve cyclization reactions. One common method is the reaction of an appropriate precursor with a chlorinating agent. Detailed reaction conditions and specific reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Chemical Reactions Analysis
Reactivity:: 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions, including:
- Substitution reactions : It can undergo nucleophilic substitution reactions at the chloro position.
- Oxidation and reduction reactions : Depending on the functional groups present, it may be oxidized or reduced.
- Cyclization reactions : Given its pyrrolo[2,3-c]pyridazine core, it can form additional rings under suitable conditions.
- Chlorinating agents : Used for introducing the chlorine atom.
- Nucleophiles : For substitution reactions.
- Oxidizing or reducing agents : Depending on the desired transformation.
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Isopropyl groups and other substituents can influence regioselectivity and product formation.
Scientific Research Applications
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine finds applications in various scientific fields:
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
- Biological Studies : It may serve as a probe to investigate biological pathways.
- Materials Science : Its unique structure could be useful for designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is relatively unique due to its specific fused ring system, similar compounds include other pyrrolopyridazines and related heterocycles.
Remember that this compound’s properties and applications are continually explored, and further research will enhance our understanding.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
3-chloro-7-propan-2-ylpyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-5-8(10)11-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
PMQRFXHFOJAKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CC(=NN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)




![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)




![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
